Glycerol ethoxylate-co-propoxylate triol
Overview
Description
Glycerol ethoxylate-co-propoxylate triol is a versatile chemical compound with the molecular formula HO(C3H6O)x(CH2CH2O)yCH[CH2(OCH2CH2)y(OC3H6)xOH]2. It is known for its low viscosity and is commonly used as a cross-linker in various industrial applications, including as a UV curable binder for polyurethane acrylate .
Mechanism of Action
Target of Action
Glycerol Ethoxylate-co-Propoxylate Triol primarily targets polyurethane acrylate . Polyurethane acrylate is a type of polymer that is widely used in various industries due to its excellent mechanical properties and versatility.
Mode of Action
The compound acts as a cross-linker for polyurethane acrylate . Cross-linking is a process where polymer chains are linked together, enhancing the mechanical properties and stability of the material. The compound’s low viscosity makes it particularly useful in the preparation of inks for ink-jet printing .
Result of Action
The primary result of this compound’s action is the enhancement of the mechanical properties and stability of polyurethane acrylate . This is achieved through the process of cross-linking, which links polymer chains together.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the UV curing process, which is often used in the drying of inks, can affect the cross-linking process . Additionally, factors such as temperature and humidity may also impact the compound’s performance.
Biochemical Analysis
Biochemical Properties
It is known to be a cross-linker that can be used as a UV curable binder for polyurethane acrylate This suggests that it may interact with certain enzymes, proteins, and other biomolecules in the process of cross-linking and curing
Cellular Effects
Given its role as a UV curable binder for polyurethane acrylate , it may influence cell function in ways related to this role
Molecular Mechanism
As a UV curable binder for polyurethane acrylate , it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol ethoxylate-co-propoxylate triol is synthesized through the sequential addition of ethylene oxide and propylene oxide to glycerol. The reaction typically involves the use of a catalyst, such as potassium hydroxide, to facilitate the polymerization process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired molecular weight and distribution of the ethoxylate and propoxylate units .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted monomers and by-products. The purified product is then packaged and stored under appropriate conditions to maintain its stability and quality .
Chemical Reactions Analysis
Types of Reactions
Glycerol ethoxylate-co-propoxylate triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acetic anhydride are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler alcohols.
Substitution: Halides, esters, and other substituted derivatives.
Scientific Research Applications
Glycerol ethoxylate-co-propoxylate triol has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of polymers and resins.
Biology: Employed in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the formulation of inks for ink-jet printing and UV-based drying of pigments.
Comparison with Similar Compounds
Similar Compounds
Glycerol ethoxylate: Similar in structure but lacks the propoxylate units.
Glycerol propoxylate: Contains propoxylate units but lacks the ethoxylate units.
Trimethylolpropane ethoxylate: Contains ethoxylate units but is based on trimethylolpropane instead of glycerol.
Uniqueness
Glycerol ethoxylate-co-propoxylate triol is unique due to its combination of ethoxylate and propoxylate units, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring low viscosity and effective cross-linking capabilities .
Properties
IUPAC Name |
ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;4-2-1-3-5;3-1-2-4/h3-6H,1-2H2;4-5H,1-3H2;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVLGYSTCFTIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO.C(CO)O.C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583666 | |
Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51258-15-2 | |
Record name | ethane-1,2-diol;propane-1,3-diol;propane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.